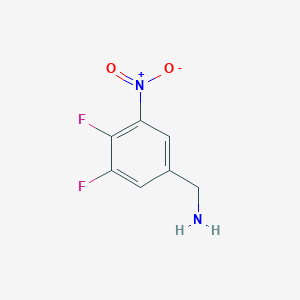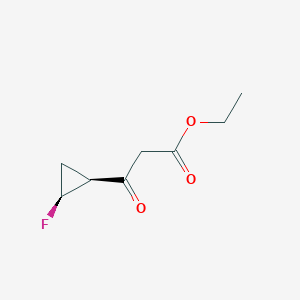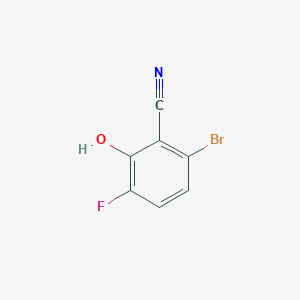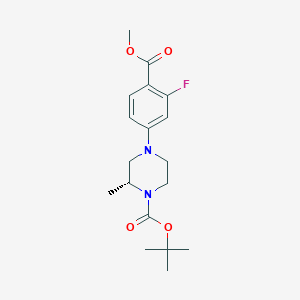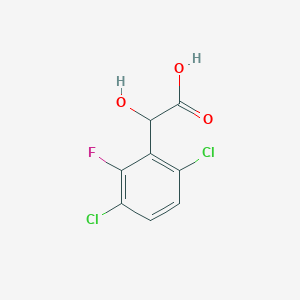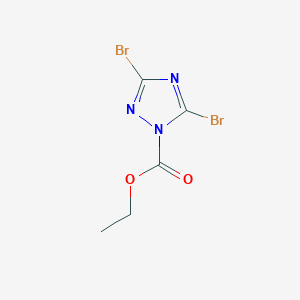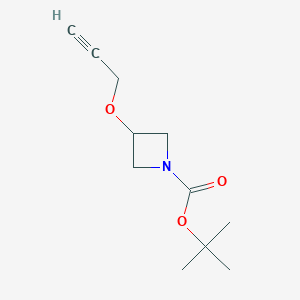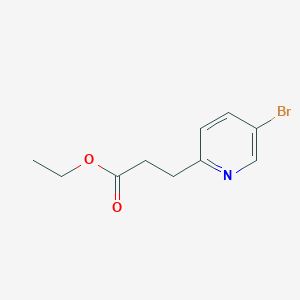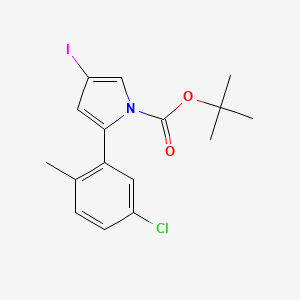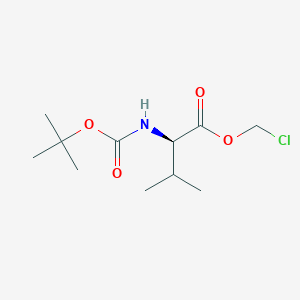
R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester
Vue d'ensemble
Description
R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester: is a chemical compound with the molecular formula C12H22ClNO4. It is a derivative of valine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
Chemistry: R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in peptide synthesis due to its ability to protect amino groups.
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is also investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the production of specialty chemicals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group, followed by esterification with chloromethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be amides or ethers.
Hydrolysis Products: The major products are R-2-tert-Butoxycarbonylamino-3-methylbutyric acid and methanol.
Mécanisme D'action
The mechanism of action of R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester involves its ability to act as a protecting group for amino acids. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis.
Comparaison Avec Des Composés Similaires
N-tert-Butoxycarbonyl-L-valine: Similar in structure but lacks the chloromethyl ester group.
N-tert-Butoxycarbonyl-D-valine: The enantiomer of the compound, with similar properties but different stereochemistry.
tert-Butyl N-(2-chloroethyl)carbamate: Similar protecting group but with a different ester group.
Uniqueness: R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester is unique due to its combination of a tert-butoxycarbonyl protecting group and a chloromethyl ester group. This dual functionality allows for versatile applications in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
chloromethyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUFQUUQDKNIOP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Ethoxycarbonyl)-8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid](/img/structure/B1409032.png)
